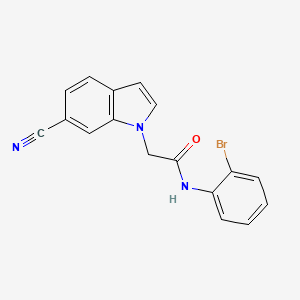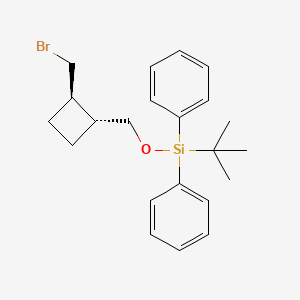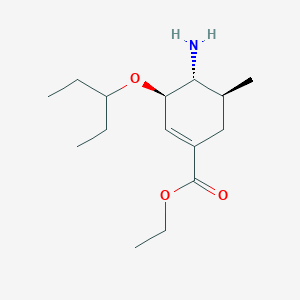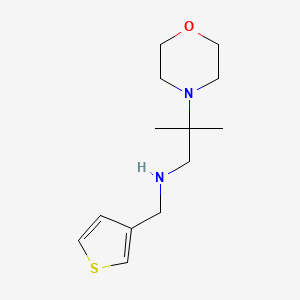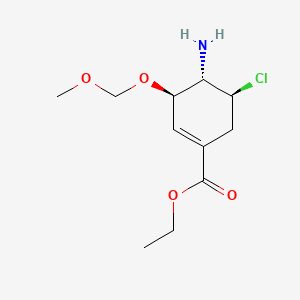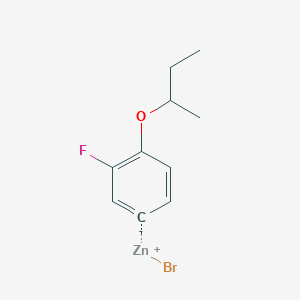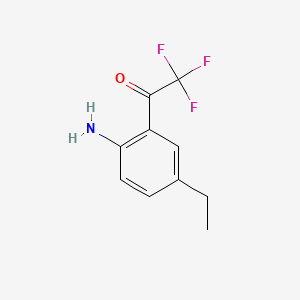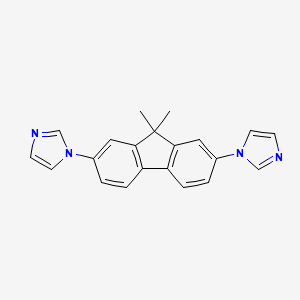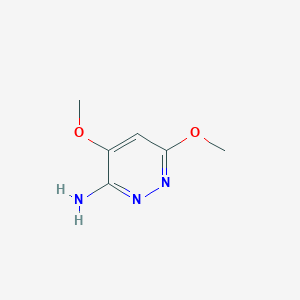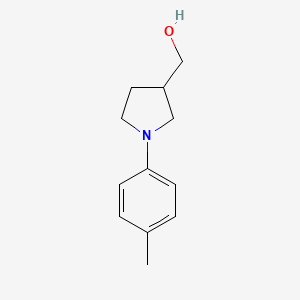
(1-(p-Tolyl)pyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxymethyl group and a 4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-pyrrolidinecarboxylic acid, 1-(4-methylphenyl)-.
Reduction: 3-pyrrolidinemethanamine, 1-(4-methylphenyl)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and 4-methylphenyl groups may play a role in binding to these targets, influencing the compound’s efficacy and specificity.
類似化合物との比較
Similar Compounds
3-Pyrrolidinemethanol, 1-(phenylmethyl)-: Similar structure but lacks the 4-methyl group.
3-Pyrrolidinylmethanol: Lacks the 4-methylphenyl substituent.
Uniqueness
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride is unique due to the presence of both the hydroxymethyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
[1-(4-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-12(5-3-10)13-7-6-11(8-13)9-14/h2-5,11,14H,6-9H2,1H3 |
InChIキー |
WUBNNMOTQRVBFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


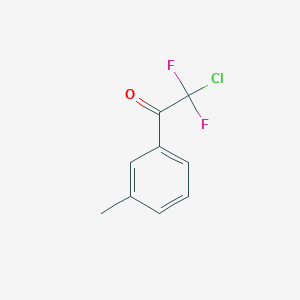
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
